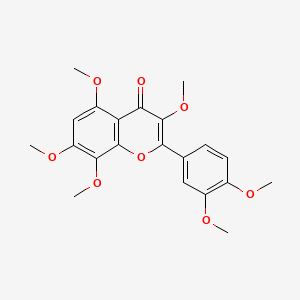
Shp2/hdac-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2/hdac-IN-1 is a dual allosteric inhibitor targeting both Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) and histone deacetylase (HDAC). This compound has shown significant potential in cancer immunotherapy by activating T cells, enhancing antigen presentation, and promoting cytokine secretion .
Preparation Methods
The synthesis of Shp2/hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
Shp2/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its inhibitory activity.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles, which help in introducing or replacing functional groups on the molecule.
Scientific Research Applications
Shp2/hdac-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of SHP2 and HDAC enzymes.
Biology: Researchers use it to investigate the role of SHP2 and HDAC in cellular signaling pathways and their implications in cancer.
Mechanism of Action
Shp2/hdac-IN-1 exerts its effects by simultaneously inhibiting SHP2 and HDAC enzymes. SHP2 is involved in various signaling pathways, including RAS-RAF-ERK, PI3K-AKT, and JAK-STAT, which are crucial for cell growth, differentiation, and survival. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cancer cell proliferation. HDAC inhibition results in increased acetylation of histones and other proteins, leading to changes in gene expression that promote anti-tumor immunity .
Comparison with Similar Compounds
Shp2/hdac-IN-1 is unique due to its dual inhibitory action on both SHP2 and HDAC. Similar compounds include:
SHP099: A selective SHP2 inhibitor that does not target HDAC.
Vorinostat: An HDAC inhibitor that does not target SHP2.
Dual inhibitors: Other dual inhibitors targeting different combinations of enzymes, but this compound is the first to target both SHP2 and HDAC simultaneously
This compound stands out due to its ability to modulate both SHP2 and HDAC pathways, offering a unique approach to cancer treatment by enhancing anti-tumor immunity and overcoming resistance mechanisms.
Properties
Molecular Formula |
C34H35Cl2N7O3 |
|---|---|
Molecular Weight |
660.6 g/mol |
IUPAC Name |
4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C34H35Cl2N7O3/c1-34(15-17-43(18-16-34)28-21-38-31(32(37)41-28)26-3-2-4-27(35)30(26)36)40-20-24-9-12-25(13-10-24)33(45)39-19-23-7-5-22(6-8-23)11-14-29(44)42-46/h2-14,21,40,46H,15-20H2,1H3,(H2,37,41)(H,39,45)(H,42,44)/b14-11+ |
InChI Key |
CJJLAWVMRURPRM-SDNWHVSQSA-N |
Isomeric SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)/C=C/C(=O)NO |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)







![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)

![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
